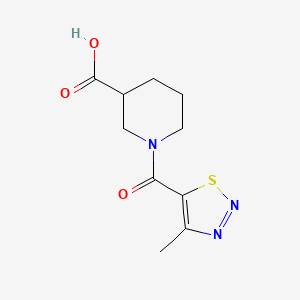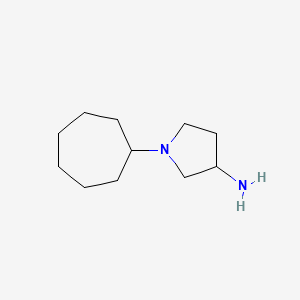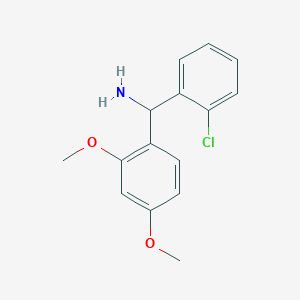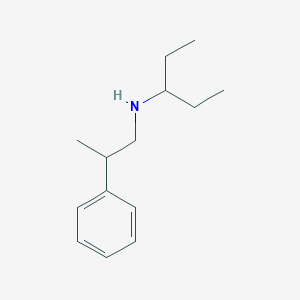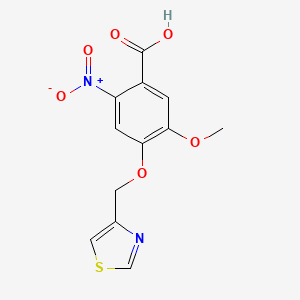
5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid
概要
説明
5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid is a complex organic compound that features a benzoic acid core substituted with methoxy, nitro, and thiazolylmethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via methylation, often using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Thiazole Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the thiazole derivative with the methoxy-nitrobenzoic acid derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide or other strong bases.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 5-Methoxy-2-amino-4-(1,3-thiazol-4-ylmethoxy)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: Oxidized thiazole derivatives.
科学的研究の応用
5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections due to the presence of the thiazole ring.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and other biological processes.
作用機序
The mechanism of action of 5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid is largely dependent on its functional groups:
Nitro Group: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules.
Thiazole Ring: The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity.
Methoxy Group: The methoxy group can influence the compound’s solubility and membrane permeability, affecting its bioavailability.
類似化合物との比較
Similar Compounds
5-Methoxy-2-nitrobenzoic acid: Lacks the thiazole ring, making it less versatile in biological applications.
2-Nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.
5-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid: Lacks the nitro group, reducing its potential for bioreduction.
Uniqueness
5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid is unique due to the combination of its functional groups, which confer a range of chemical reactivity and biological activity. The presence of the thiazole ring, in particular, enhances its potential as a bioactive compound.
特性
IUPAC Name |
5-methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6S/c1-19-10-2-8(12(15)16)9(14(17)18)3-11(10)20-4-7-5-21-6-13-7/h2-3,5-6H,4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGWJDCBTNENHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


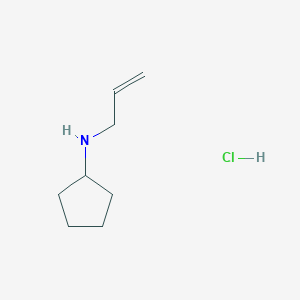


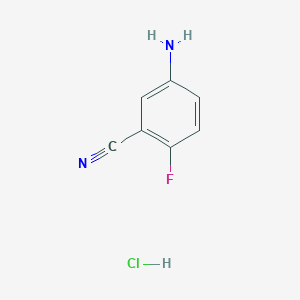
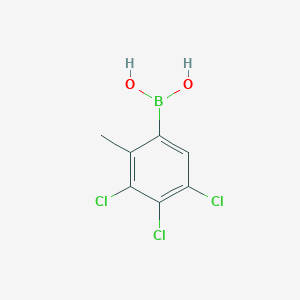

![(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1420244.png)
